sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate
CAS No.: 2138167-83-4
Cat. No.: VC11594032
Molecular Formula: C10H18NNaO4S
Molecular Weight: 271.31 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138167-83-4 |
|---|---|
| Molecular Formula | C10H18NNaO4S |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methanesulfinate |
| Standard InChI | InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-5-4-8(6-11)7-16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | DJEDNMXKXZIJFG-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CS(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate has the molecular formula C₁₀H₁₈NNaO₄S and a molecular weight of 271.31 g/mol. The Boc group at the pyrrolidine nitrogen ensures amine protection during synthetic sequences, while the sulfinate moiety enables nucleophilic displacement or oxidation reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methanesulfinate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CS(=O)[O-].[Na+] |
| InChI Key | DJEDNMXKXZIJFG-UHFFFAOYSA-M |
| XLogP3 | -0.2 (estimated) |
The stereochemistry at the pyrrolidine C3 position remains unspecified in most literature, though enantiomerically pure forms are attainable via chiral resolution or asymmetric synthesis .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related Boc-protected pyrrolidine sulfonates reveal characteristic signals:
-
¹H NMR: Boc tert-butyl singlet at δ 1.47 ppm; pyrrolidine ring protons between δ 2.9–3.75 ppm; sulfinate methylene at δ 3.04 ppm .
-
¹³C NMR: Carbonyl carbon (C=O) at ~155 ppm; sulfinate sulfur-bound carbon at ~55 ppm.
Infrared spectroscopy shows strong absorption bands for the Boc carbonyl (1690 cm⁻¹) and sulfinate S=O (1050–1150 cm⁻¹) .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is synthesized via a two-step sequence:
-
Sulfination of Pyrrolidine Derivatives: Reaction of 3-hydroxymethylpyrrolidine with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) yields the intermediate methanesulfonate ester. Substitution with sodium sulfinate introduces the sulfinate group .
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions installs the Boc group at the pyrrolidine nitrogen.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | MsCl, Et₃N, CH₂Cl₂, 0°C → RT, 12 h | 60–75% |
| 2 | Boc₂O, DMAP, CH₃CN, reflux, 6 h | 85–92% |
Process Optimization
Recent advances employ flow chemistry to enhance reproducibility and scalability. Continuous flow systems using tetrahydrofuran (THF) as solvent reduce reaction times from hours to minutes while maintaining yields >90% .
Pharmaceutical and Chemical Applications
Intermediate in API Synthesis
The compound serves as a key precursor for:
-
Sulfonamide Drugs: Nucleophilic displacement of the sulfinate group with amines generates sulfonamides, a common pharmacophore in antibiotics and antivirals.
-
Bioconjugation Reagents: The sodium sulfinate’s reactivity enables site-specific protein modification via radical-based coupling strategies .
Table 3: Drug Candidates Derived from This Intermediate
| Target API | Therapeutic Area | Development Stage |
|---|---|---|
| ABX-1431 | Neurological disorders | Phase II (2024) |
| JNJ-67893573 | Oncology | Preclinical |
Material Science Applications
In polymer chemistry, the sulfinate group facilitates controlled radical polymerization (RAFT), enabling synthesis of stimuli-responsive hydrogels.
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg |
| NFPA Health Rating | 2 (moderate hazard) |
| Recommended PPE | Nitrile gloves, lab coat, goggles |
Recent Research Developments (2023–2025)
Catalytic Asymmetric Synthesis
A 2024 JACS Au study demonstrated enzymatic resolution using Candida antarctica lipase B to achieve >99% ee for the (R)-enantiomer, critical for CNS-targeting therapeutics .
Green Chemistry Approaches
Microwave-assisted synthesis in ionic liquids ([BMIM][PF₆]) reduced reaction time by 70% while eliminating halogenated solvent use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume